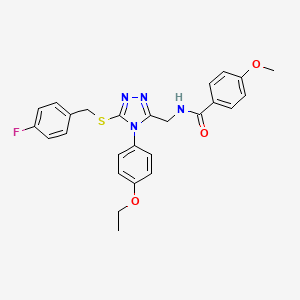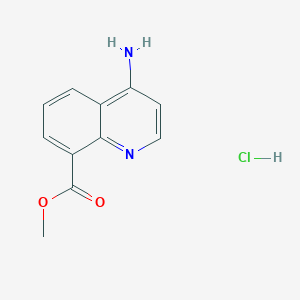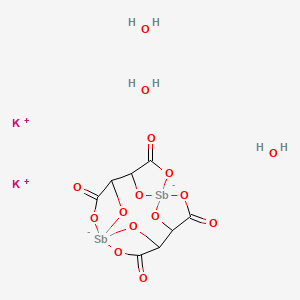
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. Attached to this ring would be the ethoxyphenyl, fluorobenzyl, and methoxybenzamide groups .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
The synthesis of N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and related compounds highlights their potential in antimicrobial applications. A study by Desai, Rajpara, and Joshi (2013) elaborates on the synthesis of a series of compounds for antimicrobial screening against various bacterial and fungal strains. These thiazole derivatives exhibit promising therapeutic interventions for microbial diseases, particularly bacterial and fungal infections, underscoring their significance in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Chemical Characterization and π-hole Interactions
The compound's chemical characterization, including π-hole tetrel bonding interactions, has been explored through synthesis, spectroscopic, and X-ray characterization of triazole derivatives. Such studies reveal insights into the molecular structure and interactions critical for the compound's biological activity and potential applications in medicinal chemistry. Ahmed et al. (2020) provide detailed analyses using Hirshfeld surface analysis and DFT calculations, highlighting the compound's structural characteristics and interactions that could be pivotal for its biological functions (Ahmed et al., 2020).
Radiolabeled Compounds for Neurotransmission Studies
Radiolabeled derivatives of similar compounds have been developed for studying serotonergic neurotransmission with PET imaging. Plenevaux et al. (2000) discuss [18F]p-MPPF, a radiolabeled antagonist used for PET studies of the serotonergic system. This research underscores the compound's utility in neuroscience, particularly for studying neurotransmitter systems and potential applications in diagnosing and understanding neurological disorders (Plenevaux et al., 2000).
Anticancer and Enzyme Inhibition Studies
Compounds with a similar structural framework have been evaluated for their potential anticancer properties and enzyme inhibition capabilities. Research by Bekircan et al. (2015) on derivatives of the compound demonstrates significant anti-lipase and anti-α-glucosidase activities, indicating their potential in developing treatments for conditions related to enzyme dysregulation. Such studies are crucial for identifying new therapeutic agents with specific enzyme targets, providing a foundation for future drug development (Bekircan, Ülker, & Menteşe, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLMLPZWMABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)




![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)
![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
